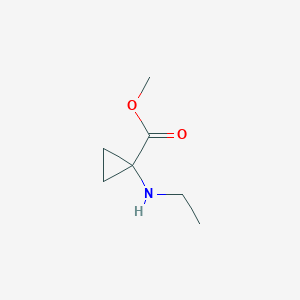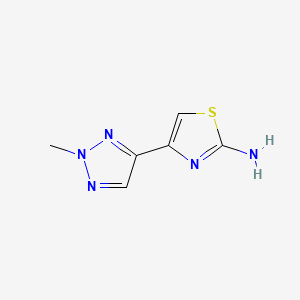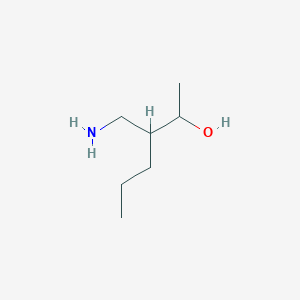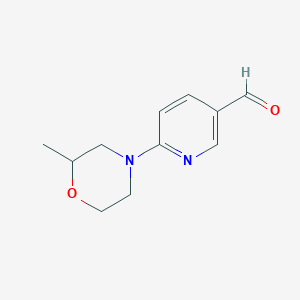
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a chlorophenyl group, a methyloxirane ring, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions. One common method involves the use of sodium hydroxide as a base and methanol as a solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound shares the chlorophenyl group but has a different core structure.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another compound with a chlorophenyl group, but with a different functional group arrangement.
Uniqueness
3-(4-Chlorophenyl)-3-methyloxirane-2-carbonitrile is unique due to its combination of an oxirane ring and a carbonitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications for this versatile compound.
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8ClNO/c1-10(9(6-12)13-10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 |
Clé InChI |
MWMTUAAXTBPABT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)




![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)


